molecular formula C20H22N4O4S2 B2479379 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 1170570-60-1

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2479379
CAS No.: 1170570-60-1
M. Wt: 446.54
InChI Key: ABUVBHFLHGOMJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenyl group, an oxadiazole ring, a sulfamoyl group, and an acetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The phenyl rings could potentially engage in pi stacking interactions, while the oxadiazole ring could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfamoyl group could potentially make this compound more soluble in water, while the phenyl rings could increase its lipophilicity .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

Compounds with the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies demonstrate that such compounds exhibit significant activity against a range of microbial species, indicating their potential as antimicrobial agents. For instance, a study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, finding most compounds active against selected microbial species with variable extents relative to reference standards, highlighting less toxicity and potential for biological screening except for those with higher cytotoxicity (Gul et al., 2017).

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing novel heterocyclic compounds having the sulfamido moiety, aiming at evaluating their antibacterial and antifungal activities. Such compounds have been prepared through various synthetic routes, indicating a broad interest in exploring their chemical properties and potential biological applications. For example, Nunna et al. (2014) prepared compounds through facile condensation reactions and evaluated their antimicrobial activities, contributing to the pool of synthetic strategies and biological assessments of novel compounds (Nunna et al., 2014).

Potential Anticancer Agents

Studies also explore the synthesis of derivatives with the potential to act as anticancer agents, demonstrating the versatility of this chemical structure in developing therapeutics. For instance, research on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) investigated their anticancer activity, showing promising selectivity against human lung adenocarcinoma cells compared to other cell lines. This highlights the compound's potential in targeted cancer therapy (Evren et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, or testing its efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18(25)21-20-23-22-19(28-20)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVBHFLHGOMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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